molecular formula C12H10O2Te B1243654 Phenol, 4,4'-tellurobis- CAS No. 144381-99-7

Phenol, 4,4'-tellurobis-

Cat. No.: B1243654
CAS No.: 144381-99-7
M. Wt: 313.8 g/mol
InChI Key: KNEWDCWTYCKNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4'-tellurobis-, also known as Phenol, 4,4'-tellurobis-, is a useful research compound. Its molecular formula is C12H10O2Te and its molecular weight is 313.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4,4'-tellurobis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-tellurobis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

144381-99-7

Molecular Formula

C12H10O2Te

Molecular Weight

313.8 g/mol

IUPAC Name

4-(4-hydroxyphenyl)tellanylphenol

InChI

InChI=1S/C12H10O2Te/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H

InChI Key

KNEWDCWTYCKNKS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)[Te]C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC=C1O)[Te]C2=CC=C(C=C2)O

synonyms

bis(4-hydroxyphenyl)telluride

Origin of Product

United States

Synthesis routes and methods

Procedure details

Silyl ether 4b (54.2 g, 0.1 mol) was taken up in methanol (200 mL) in a 500 mL round bottom flask. Potassium fluoride (11.6 g, 0.2 mol) was added, and the reaction mixture was heated to reflux for 1.5 h under argon. After the reaction mixture was cooled to room temperature, it was poured into rapidly stirring water (1.2 L), using additional methanol (20 mL) to facilitate the transfer. The pH was adjusted to 14 with 10% NaOH (approx. 40 mL), and the reaction mixture was filtered through Celite diatomaceous earth. The filtrate was transferred to a separatory funnel and washed twice with dichloromethane. The aqueous layer was transferred to a 2 L Erlenmeyer flask in an ice bath, and 25% aq. acetic acid was added to pH 6, resulting in formation of a cream-colored precipitate. The product was isolated by filtration, washed with water, and air dried, to give the crude product (29 g). It was adsorbed onto flash silica gel (150 mL) using ether. Vacuum chromatography on 1 L flash silica gel, eluting with dichloromethane then 1:4 ethyl acetate:dichloromethane gave the pure product. Trituration with dichloromethane gave, in two crops, pure 4c as a yellow solid (24 g, 76%). 1H NMR (CDCl3, 5 drops DMSO) d 8.77 (2H, s), 7.29 (4H, d, J=8.4), 6.47 (4H, d, J=8.4).
Name
Silyl ether
Quantity
54.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.